molecular formula C14H22O5 B8316718 Diethyl 2-allyl-2-(3-oxobutyl)malonate

Diethyl 2-allyl-2-(3-oxobutyl)malonate

Cat. No.: B8316718
M. Wt: 270.32 g/mol
InChI Key: TYOZBBKPLIZOAL-UHFFFAOYSA-N
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Description

Diethyl 2-allyl-2-(3-oxobutyl)malonate is a useful research compound. Its molecular formula is C14H22O5 and its molecular weight is 270.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H22O5

Molecular Weight

270.32 g/mol

IUPAC Name

diethyl 2-(3-oxobutyl)-2-prop-2-enylpropanedioate

InChI

InChI=1S/C14H22O5/c1-5-9-14(10-8-11(4)15,12(16)18-6-2)13(17)19-7-3/h5H,1,6-10H2,2-4H3

InChI Key

TYOZBBKPLIZOAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC(=O)C)(CC=C)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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C=CCC(CCC(=O)O)(C(=O)OCC)C(=O)OCC
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Synthesis routes and methods II

Procedure details

To an ether suspension (2 ml) containing copper iodide (0.293 g, 1.2 mmol) was added dropwise at −10° C. 1.26 ml of 1.91M ether solution containing methyl lithium (2.4 mmol). After heating to 0° C. over 30 minutes, the reaction liquid was given 4,4-dicarboethoxy-6-heptenic acid chloride (0.291 g, 1.0 mmol), followed by stirring at 0° C. for 6 hours. After addition of a saturated aqueous solution of ammonium chloride, the reaction liquid was extracted with ether. The organic layer was dried with anhydrous magnesium sulfate and freed of solvent by vacuum distillation. The residues were purified by silica gel chromatography to give 0.295 g of 5,5-dicarboethoxy-7-octen-2-on (yields: 91%). Characteristic Values of 5,5-dicarboethoxy-7-octen-2-on
Name
4,4-dicarboethoxy-6-heptenic acid chloride
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0.291 g
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reactant
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0 (± 1) mol
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2.4 mmol
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1.26 mL
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0.293 g
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2 mL
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Synthesis routes and methods III

Procedure details

To an ethanol solution (10.4 ml) containing sodium hydride (0.049 g, 1.13 mmol, 55% in oil) were added diethyl allylmalonate (3.0 g, 15 mmol) and methyl vinyl ketone (1.39 g, 19.9 mmol). The reaction liquid was stirred at room temperature for 22 hours. After treatment and purification as in Referential Example 1, there was obtained 3.56 g of 5,5-dicarboethoxy-7-octen-2-on (yields: 88%).
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3 g
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1.39 g
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0.049 g
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10.4 mL
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